5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one typically involves the reaction of 4-dimethylaminobenzylidene malononitrile with urea in the presence of potassium carbonate in methanol. The reaction mixture is refluxed for 24 hours, after which the precipitated solid is filtered, washed with water, and dried. The product is then recrystallized from a water-DMF mixture to obtain the desired compound as a green crystalline solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amino derivatives.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one involves its interaction with biological macromolecules. The compound can bind to DNA or proteins, potentially inhibiting their function. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Diamino-5-[4-(dimethylamino)benzylidene]pyrimidin-2(5H)-one
- 2,6-Diamino-5-nitroso-4-pyrimidinol
- 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione
Uniqueness
5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
61693-29-6 |
---|---|
Molecular Formula |
C12H16N6O |
Molecular Weight |
260.30 g/mol |
IUPAC Name |
4,5-diamino-2-[4-(dimethylamino)anilino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H16N6O/c1-18(2)8-5-3-7(4-6-8)15-12-16-10(14)9(13)11(19)17-12/h3-6H,13H2,1-2H3,(H4,14,15,16,17,19) |
InChI Key |
HWQUGWNIAYSCRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.